Rosuvastatin (D6 Sodium)

Catalog No.
S877113
CAS No.
M.F
C22H27FN3NaO6S
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosuvastatin (D6 Sodium)

Product Name

Rosuvastatin (D6 Sodium)

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3;

InChI Key

RGEBGDYYHAFODH-HPECXWNWSA-M

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+]

Applications in Research

  • Pharmacokinetic studies: Rosuvastatin (D6 Sodium) can be used to investigate the absorption, distribution, metabolism, and excretion of Rosuvastatin in living organisms. Scientists can measure the labelled Rosuvastatin in blood, tissues, and excreta to understand how the drug behaves in the body. Source:
  • Mechanism of action studies: By tracing the labelled Rosuvastatin, researchers can gain insights into how the drug lowers cholesterol levels. This can involve observing its interaction with specific enzymes or cellular processes. Source: )
  • Drug development: Rosuvastatin (D6 Sodium) can be a valuable tool in developing new cholesterol-lowering drugs. Scientists can compare the properties of new drug candidates to Rosuvastatin to assess their potential effectiveness. Source:

Rosuvastatin (D6 Sodium) is a stable isotope-labeled derivative of rosuvastatin, a medication primarily used to manage cholesterol levels and reduce cardiovascular risk. The compound is characterized by the chemical formula C22H27FN3NaO6S and has a CAS number of 2070009-41-3. The D6 designation indicates that it contains six deuterium atoms, which are isotopes of hydrogen, enhancing its utility in analytical chemistry, particularly in mass spectrometry applications for quantifying rosuvastatin levels in biological samples .

Rosuvastatin (unlabeled) works by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway within liver cells []. This inhibition reduces the production of LDL cholesterol ("bad" cholesterol) and increases HDL cholesterol ("good" cholesterol) levels.

Typical of statins. These include:

  • Hydrolysis: Under acidic or basic conditions, the ester bonds in the molecule can undergo hydrolysis, leading to the formation of free carboxylic acids.
  • Oxidation: The presence of specific functional groups allows for oxidation reactions, potentially affecting its pharmacokinetic properties.
  • Conjugation: The compound can undergo conjugation reactions with glucuronic acid, which is important for its metabolism and excretion .

Rosuvastatin (D6 Sodium) exhibits biological activity similar to that of its parent compound, rosuvastatin. It acts as a competitive inhibitor of hydroxymethylglutaryl-CoA reductase, an enzyme critical for cholesterol biosynthesis. This inhibition leads to:

  • Reduction in Low-Density Lipoprotein Cholesterol: Rosuvastatin effectively lowers levels of low-density lipoprotein cholesterol in the bloodstream.
  • Anti-inflammatory Effects: Statins have been shown to exert anti-inflammatory effects, which can contribute to cardiovascular health.
  • Potential Antioxidant Properties: Some studies suggest that statins may have antioxidant effects that help in reducing oxidative stress .

The synthesis of Rosuvastatin (D6 Sodium) typically involves:

  • Preparation of Deuterated Intermediates: Starting materials are labeled with deuterium through various methods such as exchange reactions or using deuterated solvents.
  • Coupling Reactions: Key intermediates are coupled through standard organic synthesis techniques, often involving coupling agents to facilitate the formation of amide or ester bonds.
  • Purification: The final product is purified using chromatography techniques to ensure high purity suitable for analytical applications .

Rosuvastatin (D6 Sodium) serves primarily as an internal standard in analytical chemistry, particularly for:

  • Quantification in Mass Spectrometry: It is used as a reference compound in gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS) to accurately measure concentrations of rosuvastatin in biological fluids.
  • Pharmacokinetic Studies: The compound aids researchers in studying the pharmacokinetics and metabolic pathways of rosuvastatin by providing a reliable standard for comparison .

Studies on Rosuvastatin (D6 Sodium) have indicated potential interactions with various drugs and biological systems:

  • Drug-Drug Interactions: As with other statins, interactions may occur with medications that affect cytochrome P450 enzymes, impacting the metabolism of rosuvastatin.
  • Biological Interactions: Research suggests interactions with transport proteins involved in drug absorption and distribution, which could influence therapeutic efficacy and safety profiles .

Several compounds share structural similarities with Rosuvastatin (D6 Sodium), including:

Compound NameChemical FormulaUnique Features
AtorvastatinC22H28FN3O5Higher potency; longer half-life
SimvastatinC22H33O5Prodrug form; requires metabolic activation
PravastatinC17H17O5Less potent; hydrophilic nature

Uniqueness of Rosuvastatin (D6 Sodium)

Rosuvastatin (D6 Sodium) is unique due to its stable isotope labeling, which provides enhanced accuracy in quantification studies compared to non-labeled counterparts. Its specific structural modifications allow for precise tracking within biological systems, making it invaluable for pharmacokinetic research and clinical studies focused on cholesterol management .

Solubility Profile and Hydrophilicity

Rosuvastatin (D6 Sodium) exhibits distinctive solubility characteristics that fundamentally influence its pharmaceutical behavior and therapeutic applications. The compound demonstrates a hydrophilic nature with an octanol/water partition coefficient of approximately 0.13 at pH 7.0, positioning it among the most water-preferring statins in clinical use [1] [2]. This hydrophilicity is maintained despite deuterium substitution, as the isotopic modification does not significantly alter the compound's overall polarity or hydrogen-bonding capacity [3].

The aqueous solubility profile of rosuvastatin exhibits notable pH-dependency, with enhanced dissolution observed in alkaline conditions. In phosphate buffer at pH 6.8, rosuvastatin calcium demonstrates solubility of 14.34 ± 1.86 mg/mL, representing a 1.88-fold enhancement compared to neutral water conditions (7.64 ± 0.24 mg/mL) [4]. Conversely, in acidic conditions such as acetate buffer at pH 4.5, solubility decreases to 2.42 ± 0.09 mg/mL, reflecting the compound's ionic equilibrium behavior [4].

The sodium salt form of rosuvastatin D6 exhibits favorable solubility characteristics compared to the calcium salt. This enhancement stems from the monovalent ionic interaction, which reduces lattice energy and facilitates dissolution [5]. The molecular weight of rosuvastatin D6 sodium (509.56 g/mol) represents a minimal increase of 6.04 g/mol compared to the non-deuterated sodium salt (503.52 g/mol), attributable to the six deuterium atoms substituting hydrogen atoms in the isopropyl group [6] [7].

Solubility enhancement strategies have demonstrated significant improvements in aqueous dissolution. Mixed hydrotropic approaches using sodium salicylate, sodium benzoate, and urea achieve solubility increases of up to 292.9-fold at 40% w/v concentrations [5]. The mechanism involves weak ionic interactions at lower concentrations and molecular aggregation at higher concentrations, facilitating inclusion complex formation [8].

MediumSolubility (mg/mL)Enhancement FactorReference Conditions
Water (pH 7.0)7.64 ± 0.24Baseline37°C
Phosphate buffer (pH 6.8)14.34 ± 1.861.88x37°C
Acetate buffer (pH 4.5)2.42 ± 0.090.32x37°C
DMSO100Very highRoom temperature
PEG400 mixtureEnhancedSignificant298.15 K

Stability Parameters and Degradation Kinetics

The stability profile of rosuvastatin D6 sodium under various stress conditions reveals selective vulnerability to specific degradation pathways. The compound demonstrates stability under neutral hydrolytic, oxidative, and thermal conditions while exhibiting lability under acidic hydrolytic and photolytic stress [9] [10].

Under acidic hydrolytic conditions (0.1 M HCl), rosuvastatin undergoes significant degradation within 24 hours, generating two major degradation products at retention times of 3.213 and 3.447 minutes [11]. The degradation mechanism involves esterification to lactone forms, which subsequently undergo hydrolysis to regenerate the parent compound along with diastereoisomeric forms [9].

Photolytic degradation represents the most rapid degradation pathway, with complete conversion to cyclic derivatives (FP-B epimers) occurring within 3 hours at room temperature under UV irradiation [12]. These epimeric compounds retain the stereogenic carbon configuration (3R,5S) while exhibiting opposite absolute configurations at the newly formed stereogenic center [12].

Oxidative stress conditions (3% H2O2) induce formation of four major degradation products at retention times of 2.280, 2.613, 3.033, and 3.227 minutes, indicating complex oxidative pathways involving multiple reaction sites [11]. The hydroxyl groups and the pyrimidine ring system represent primary targets for oxidative attack [13].

Thermal stability assessment reveals remarkable stability up to 200°C, with decomposition onset observed only at elevated temperatures. The compound maintains structural integrity during routine storage conditions, supporting the established storage temperature of -20°C for optimal preservation [6] [14].

Stress ConditionStabilityDegradation ProductsTime to Complete Degradation
Acid hydrolysis (0.1 M HCl)Labile2 major peaks24 hours
Base hydrolysis (0.1 M NaOH)StableMinimal>24 hours
Oxidative (3% H2O2)Labile4 major peaks24 hours
Photolytic (UV light)Labile2 cyclic derivatives3 hours
Thermal (70°C)StableNone detected>24 hours
Neutral hydrolysisStableNone detected>24 hours

Thermal Properties and Phase Transitions

The thermal behavior of rosuvastatin compounds reveals complex phase transition phenomena dependent on salt form and crystalline state. Rosuvastatin calcium exhibits a characteristic melting point range of 173-185°C with an enthalpy of fusion of 19.80 J/g, indicating moderate crystalline stability [15] [16].

Differential scanning calorimetry (DSC) analysis reveals multiple thermal events in rosuvastatin calcium. The initial endothermic event at 72.29°C corresponds to water loss from hydrated forms, followed by the primary melting endotherm at 170.15°C [16]. The broad endothermic peak preceding the melting point indicates the presence of bound water molecules, typically representing monohydrate stoichiometry [16].

Phase transition behavior varies significantly among different salt forms. The sodium salt exhibits a lower melting point range (128-131°C) compared to the calcium salt, reflecting weaker ionic interactions and reduced lattice energy [17]. This thermal property difference influences processing conditions and formulation strategies.

Amorphous forms demonstrate enhanced thermal reactivity with broader, less defined endothermic events. The amorphous state of rosuvastatin calcium shows thermal events at lower temperatures with reduced enthalpy values, indicating decreased crystalline order and increased molecular mobility [16].

Deuterium substitution effects on thermal properties remain largely unexplored for rosuvastatin D6 sodium. However, general principles suggest minimal impact on bulk thermal properties due to the limited number of deuterium atoms relative to the overall molecular structure [3].

PropertyRosuvastatin CalciumRosuvastatin D6 SodiumNotes
Melting Point (°C)173-185Not determinedCalcium salt reference
Decomposition Temperature (°C)200Not determinedDecomposition onset
Enthalpy of Fusion (J/g)19.80Not determinedEndothermic peak
Thermal Stability Range (°C)25-200Similar to parentStable below 200°C
Water Loss Temperature (°C)72-100Not determinedHydrate form

Salt Form Properties and Ionic Interactions

The salt formation characteristics of rosuvastatin D6 sodium involve specific ionic interactions that influence both physicochemical properties and pharmaceutical performance. The monovalent sodium interaction creates a 1:1 stoichiometric relationship between the drug anion and sodium cation, contrasting with the 2:1 relationship observed in calcium and zinc salts [6] [18].

Ionic bonding strength in the sodium salt is inherently weaker than divalent cation salts, facilitating dissolution and potentially enhancing bioavailability. The carboxylate group serves as the primary binding site, forming ionic interactions with the sodium cation while maintaining the stereochemical integrity of the drug molecule [19].

Crystalline behavior of rosuvastatin sodium can exist in both amorphous and crystalline forms, with the amorphous state generally providing enhanced solubility at the expense of physical stability. Multiple polymorphic forms have been identified for rosuvastatin calcium, including Forms A, B, and C, each exhibiting distinct physicochemical properties [20] [21].

Comparative salt properties reveal significant differences in pharmaceutical behavior:

Salt FormMolecular WeightStoichiometrySolubility EnhancementIonic BondingStability
Rosuvastatin Sodium503.521:1ModerateMonovalentStable
Rosuvastatin Calcium1001.142:1LowDivalentMore stable
Rosuvastatin Zinc≈10002:1ModerateDivalentStable
Rosuvastatin D6 Sodium509.561:1Similar to sodiumMonovalentStable

Zinc salt formation represents an alternative approach that may offer advantages in specific therapeutic contexts. The zinc salt demonstrates bioequivalence to the calcium salt while potentially providing enhanced stability and processing advantages [22] [23].

Comparative Analysis with Non-deuterated Rosuvastatin

The deuterium isotope effect in rosuvastatin D6 sodium introduces subtle but potentially significant modifications to the compound's physicochemical behavior. The kinetic isotope effect typically ranges from 6-10 fold for C-D versus C-H bonds, suggesting enhanced metabolic stability for the deuterated compound [3] [24].

Molecular weight comparison reveals the deuterated form exhibits a 6.04 g/mol increase (509.56 vs 503.52 g/mol) while maintaining identical molecular formula except for deuterium substitution [6] [7]. This minimal mass increase preserves the compound's overall physicochemical character while potentially influencing metabolic pathways.

Vibrational frequency differences between C-H and C-D bonds result in lower zero-point energy for deuterated bonds, leading to higher activation energy requirements for bond cleavage. This fundamental difference may translate to enhanced metabolic stability and potentially prolonged biological half-life [24].

Hydrophilicity maintenance is preserved in the deuterated form, as deuterium substitution does not significantly alter the compound's polar character or hydrogen-bonding capacity. The octanol/water partition coefficient remains approximately 0.13, maintaining the hydrophilic classification [1] [2].

Solubility profile similarities between deuterated and non-deuterated forms suggest minimal impact on pharmaceutical formulation strategies. The sodium salt form continues to provide enhanced solubility compared to calcium salt variants, supporting similar dosage form development approaches.

PropertyHydrogen (Control)Deuterium (D6)Clinical Significance
Kinetic Isotope Effect (KIE)1.06-10x strongerSlower metabolism
C-H Bond StrengthStandardNot applicableSlower bond cleavage
C-D Bond StrengthNot applicable6-10x strongerSlower bond cleavage
Vibrational FrequencyHigherLowerReduced reactivity
Zero-point EnergyHigherLowerIncreased stability
Activation EnergyLowerHigherReduced reaction rate
Metabolic StabilityBaselineEnhancedImproved stability
Half-life EffectBaselinePotentially longerExtended duration

The analytical implications of deuterium substitution include distinct mass spectrometric signatures that enable precise quantification in biological matrices. The 6-dalton mass difference facilitates internal standard applications in liquid chromatography-mass spectrometry methods, providing enhanced analytical accuracy [25].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

509.18788968 g/mol

Monoisotopic Mass

509.18788968 g/mol

Heavy Atom Count

34

Dates

Last modified: 04-14-2024

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